molecular formula C10H14O2 B2463449 (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol CAS No. 1568049-07-9

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Cat. No. B2463449
CAS RN: 1568049-07-9
M. Wt: 166.22
InChI Key: NATDHZQROBIOSH-MRVPVSSYSA-N
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Description

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol, also known as isorhamnetin-3-O-rutinoside, is a flavonoid compound found in various plants, including fruits, vegetables, and medicinal herbs. It has been extensively studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

Chemical Synthesis and Stereochemistry

  • Identification of β-Prochiral Protons : A study by Coxon, Cambridge, and Nam (2004) explored the identification of prochiral H S and H R protons in chiral esters of 2-arylethan-1-ols, including compounds related to (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol. This research was crucial in understanding the stereochemistry of such compounds (Coxon, Cambridge, & Nam, 2004).

Organic Chemistry and Catalysis

  • Synthesis of Complex Organic Compounds : Kametani et al. (1970) detailed the synthesis of complex organic structures like tetrahydro-isoquinolines, which are structurally similar to (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol, and their stereochemical analysis (Kametani et al., 1970).
  • Lipase-Catalyzed Reactions : The research by Sakai et al. (2000) involved the lipase-catalyzed transesterification of compounds closely related to (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol, highlighting its potential in enzymatic reactions and synthesis of optically pure compounds (Sakai et al., 2000).

Material Science

  • Impact on Properties of Cyanate Ester Resins : Harvey et al. (2015) investigated the effects of methoxy groups, as seen in (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol, on the properties and thermal stability of cyanate ester resins derived from renewable phenols (Harvey et al., 2015).

Antibacterial Activity

  • Natural Compound Extraction and Antibacterial Properties : Khan and Shoeb (1984) isolated compounds structurally related to (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol from Rhynchosia suaveolens and demonstrated their antibacterial activity (Khan & Shoeb, 1984).

Pharmaceutical Research

  • Anticancer Research : Suzuki et al. (2020) synthesized derivatives of compounds like (1R)-1-(4-methoxyphenyl)ethan-1-ol and evaluated their cytotoxicity, leading to the discovery of potent anticancer agents with in vivo activity (Suzuki et al., 2020).

properties

IUPAC Name

(1R)-1-(4-methoxy-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATDHZQROBIOSH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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